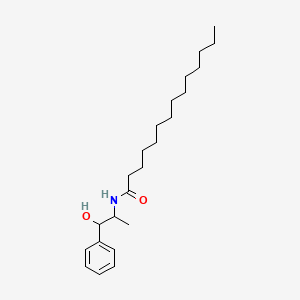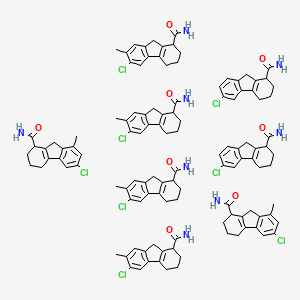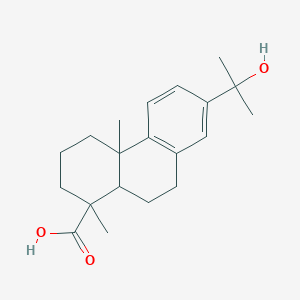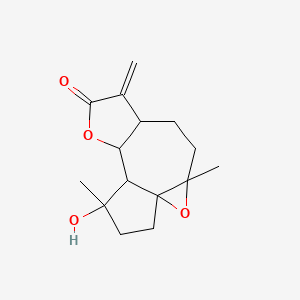![molecular formula C9H9NO3 B15285862 4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid](/img/structure/B15285862.png)
4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid typically involves the reaction of 4-formyl-2-methylbenzoic acid with hydroxylamine hydrochloride . The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Esterification can be carried out using alcohols in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-[(Nitroimino)methyl]-2-methylbenzoic Acid
Reduction: 4-[(Aminoimino)methyl]-2-methylbenzoic Acid
Substitution: Various esters and amides depending on the reactants used.
Aplicaciones Científicas De Investigación
4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
4-[(Hydroxyimino)methyl]benzoic Acid: This compound is similar but lacks the methyl group at the 2-position.
3,4,5-Trihydroxy-2-[(hydroxyimino)methyl]benzoic Acid: This compound has additional hydroxyl groups, which can influence its reactivity and biological activity.
Uniqueness
4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid is unique due to the presence of both the hydroxyimino and carboxylic acid functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
4-(hydroxyiminomethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C9H9NO3/c1-6-4-7(5-10-13)2-3-8(6)9(11)12/h2-5,13H,1H3,(H,11,12) |
Clave InChI |
JXVSFQSFOGVVPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C=NO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphos pholanyl-1-oxide]benzene](/img/structure/B15285792.png)


![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionicacid oxalic acid salt](/img/structure/B15285797.png)

![5-chloro-N-[4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B15285817.png)
![3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6h-dibenzo[b,d]pyran](/img/structure/B15285830.png)



![2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B15285867.png)

